molecular formula C10H16N2O6S2 B1669719 N,N'-Diacetyl-L-cystine CAS No. 5545-17-5

N,N'-Diacetyl-L-cystine

Cat. No. B1669719
CAS RN: 5545-17-5
M. Wt: 324.4 g/mol
InChI Key: YTPQSLLEROSACP-OCAPTIKFSA-N
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Description

N,N’-Diacetyl-L-cystine (DiNAC) is the disulphide dimer of N-acetylcysteine . It has immunomodulating properties and is a potent, orally active modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents . DiNAC also has antiatherosclerotic effects in Watanabe-heritable hyperlipidemic rabbit (WHHL) rabbits .


Synthesis Analysis

The synthesis of N,N’-Diacetyl-L-cystine involves acylation followed by electrolysis . Firstly, L-cystine is acetylated to N,N’-Diacetyl-L-cystine (DiNAC), and then DiNAC is electrochemically directly reduced to NAC using a carbon cathode . Finally, the high-quality NAC is extracted after desalting by electrodialysis .


Molecular Structure Analysis

The molecular formula of N,N’-Diacetyl-L-cystine is C10H16N2O6S2 . Its average mass is 324.374 Da and its monoisotopic mass is 324.044983 Da .


Physical And Chemical Properties Analysis

N,N’-Diacetyl-L-cystine has a density of 1.5±0.1 g/cm3 . Its boiling point is 715.5±60.0 °C at 760 mmHg . The melting point is 55-72ºC . The molecular weight is 324.374 . The flash point is 386.5±32.9 °C .

Scientific Research Applications

Summary of the Application

DiNAC has been found to have immunomodulatory properties. Its intact disulfide bridge is important for its ability to modify contact sensitivity/delayed hypersensitivity reactions in mice . Additionally, DiNAC demonstrates anti-atherosclerotic effects, improving endothelial function in Watanabe heritable hyperlipidemic rabbits .

Results or Outcomes

At a dosage of 3 µM/kg/day, DiNAC has been shown to have anti-atherosclerotic effects and improve endothelial function .

2. Stability in Pediatric Parenteral Nutrition

Summary of the Application

The study aims to understand the triggers and oxidation process of N-acetylcysteine (NAC) to DiNAC to evaluate possibilities of reducing DiNAC formation in standardized Pediatric Parenteral Nutrition (PPN) .

Methods of Application or Experimental Procedures

Different air volumes (21% O2) were injected into the amino acid compartment of a standardized dual-chamber PPN. O2 concentrations were measured in the amino acid solution and the headspaces of the primary and secondary packaging. NAC and DiNAC concentrations were analyzed simultaneously .

Results or Outcomes

The analysis showed that O2 is principally delivered from the primary headspace. NAC oxidation exclusively delivers DiNAC, depending on the O2 amount in the solution and the headspaces .

3. Cell Culture Media Stability

Summary of the Application

N-Acetyl-L-Cysteine (NAC) can exist in the reduced form, containing the sulfhydryl (-SH) group, and it can exist in its oxidized disulfide form N,N’-Diacetyl-L-Cystine (DiNAC). A stability-indicating RP-HPLC assay method for the determination of NAC and DiNAC in the cell culture media has been developed .

Methods of Application or Experimental Procedures

A calibration standard stock solution of NAC and DiNAC was prepared. The proposed method showed good linearity for NAC (R = 1.00) and DiNAC (R = 1.00), accuracy, precision, specificity and system suitability results within the acceptance criteria .

Results or Outcomes

The limit of detection and limit of quantitation were found to be 0.0001 mg/ml and 0.00018 mg/ml for NAC, and 0.00015 mg/ml and 0.00045 mg/ml for DiNAC . This method can be used for the separation and quantification of NAC in cell treatment media, in vitro dissolution studies and pharmaceutical formulations .

properties

IUPAC Name

(2R)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPQSLLEROSACP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diacetyl-L-cystine

CAS RN

5545-17-5
Record name N,N′-Diacetyl-L-cystine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5545-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diacetylcystine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-diacetyl-L-cystine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N-DIACETYLCYSTINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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